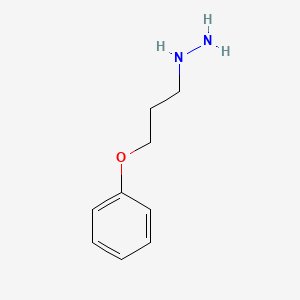

1-(3-Phenoxypropyl)hydrazine

Description

Contextual Significance within Hydrazine (B178648) Chemistry

Hydrazine (N₂H₄) is an inorganic compound that is a colorless, flammable liquid with an odor similar to ammonia. wikipedia.org It is a foundational molecule in a significant branch of chemistry due to its unique properties. wikipedia.orgiscientific.org As the simplest diamine featuring a nitrogen-nitrogen single bond, hydrazine serves as a powerful reducing agent, a high-energy propellant, and a versatile precursor for a multitude of chemical syntheses. wikipedia.orgfiveable.meresearchgate.net Its utility spans industries from pharmaceuticals and agriculture to polymer production and water treatment, where it is used as an oxygen scavenger to prevent corrosion. researchgate.netmdsearchlight.combyjus.com

The reactivity of hydrazine is centered around its two nucleophilic nitrogen atoms and four replaceable hydrogen atoms, allowing it to be a starting material for a vast array of derivatives. researchgate.net These derivatives often exhibit significant biological and chemical activity. The N-N bond in hydrazine is relatively weak, which contributes to its reactivity and its role as a building block in the synthesis of nitrogen-containing compounds. fiveable.me

Within this broad context, 1-(3-Phenoxypropyl)hydrazine emerges as a tailored synthetic intermediate. The phenoxypropyl group introduces specific steric and electronic properties, modifying the reactivity of the hydrazine core and providing a scaffold for creating larger, more elaborate molecules. The presence of the ether linkage and the aromatic ring can influence the solubility, lipophilicity, and potential for pi-stacking interactions in the final products derived from it.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 69781-95-9 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.224 g/mol |

| Boiling Point | 330.7±25.0 °C at 760 mmHg (Predicted) |

| Flash Point | 153.8±23.2 °C (Predicted) |

| Density | 1.0±0.1 g/cm³ (Predicted) |

| LogP | 1.20 (Predicted) |

| This data is sourced from chemical property predictions. guidechem.com |

Overview of Hydrazine Derivative Research Landscape

The field of hydrazine derivative research is extensive and dynamic, driven by the quest for new molecules with useful properties. researchgate.net These derivatives are not only pivotal intermediates for synthesizing heterocyclic compounds but are also investigated for a wide spectrum of applications. researchgate.netmdpi.com

In medicinal chemistry , hydrazine derivatives are a cornerstone for drug discovery. iscientific.orgmdpi.com A significant number of compounds containing the hydrazine or hydrazide (-C(=O)NHNH₂) moiety have been developed and investigated for a broad range of therapeutic activities. iscientific.orgmdpi.com Research has shown that these derivatives can possess antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. iscientific.orgmaterialsciencejournal.org For instance, isoniazid, a hydrazide, has been a key drug in the treatment of tuberculosis. mdpi.commdpi.com The ability of the hydrazine scaffold to be readily modified allows chemists to generate large libraries of compounds for screening against various diseases. researchgate.net Research indicates that phenoxypropyl hydrazine structures are incorporated into more complex molecules investigated for potential biological activities, such as HIV-1 integrase inhibition and as agents for treating personality disorders. epo.orgnih.gov

In materials science and industry , hydrazines are crucial. They are used as precursors to blowing agents, which are essential for producing polymer foams. wikipedia.orgresearchgate.net In agriculture, certain hydrazine derivatives are used to create pesticides, herbicides, and fungicides to improve crop yields. mdsearchlight.comemergenresearch.com Their role as reducing agents also makes them valuable in processes like metal plating. researchgate.netbyjus.com

Recent research efforts have focused on developing novel and more efficient synthetic routes to hydrazine derivatives. researchgate.netriken.jp For example, an international research team successfully synthesized hydrazine derivatives directly from stable nitrogen molecules (N₂) under mild conditions using a specialized titanium hydride compound, opening new avenues for nitrogen fixation and organic synthesis. riken.jp The compound this compound is part of this landscape, serving as a key intermediate for creating complex heterocyclic systems and other targeted molecules for research in medicinal chemistry and materials science. ontosight.aiontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

69781-95-9 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-phenoxypropylhydrazine |

InChI |

InChI=1S/C9H14N2O/c10-11-7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 |

InChI Key |

HSCZQRYUSCLPKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCCNN |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Strategies

General Approaches to Hydrazine (B178648) and Hydrazide Synthesis

The construction of the hydrazine framework and its subsequent functionalization are critical steps in the synthesis of complex molecules. Several general methodologies have been developed for the efficient preparation of hydrazines and their acylated precursors, hydrazides.

Direct Reductive Alkylation Techniques for N-Alkylated Hydrazines

Direct reductive alkylation is a powerful and efficient one-pot method for the synthesis of N-alkylated hydrazines. thieme-connect.com This technique typically involves the reaction of a hydrazine derivative with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine. thieme-connect.comacs.org This approach avoids the isolation of the often-unstable hydrazone and can offer high yields and selectivity. thieme-connect.com

A variety of reducing agents can be employed, with α-picoline-borane being a notable example due to its stability and non-toxic nature, making it suitable for industrial-scale preparations. thieme-connect.comacs.org The choice of substrates and the stoichiometry of the reagents can be adjusted to selectively produce mono- or di-alkylated hydrazines. thieme-connect.com For instance, the reductive alkylation of hydrazine derivatives with α-picoline-borane has been successfully applied to the synthesis of active pharmaceutical ingredients. thieme-connect.comorganic-chemistry.org Another approach involves the use of a boronic acid catalyst in a one-pot tandem reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde. researchgate.net This method is characterized by its mild reaction conditions, which help to prevent the cleavage of the N-N bond. researchgate.netrsc.org

| Method | Description | Key Features | Reference(s) |

| Reductive Alkylation with α-Picoline-Borane | One-pot reaction of a hydrazine with a carbonyl compound and α-picoline-borane as the reducing agent. | Can be tuned for mono- or di-alkylation; suitable for industrial applications. | thieme-connect.comorganic-chemistry.org |

| Boronic Acid-Catalyzed Reductive Alkylation | Tandem reduction of azoarenes to hydrazoarenes followed by alkylation with an aldehyde, catalyzed by boronic acid. | Mild conditions; suppresses N-N bond cleavage; high chemoselectivity. | researchgate.netrsc.org |

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a fundamental method for forming a carbon-nitrogen double bond, resulting in a hydrazone. soeagra.comresearchgate.net This reaction is typically straightforward, often high-yielding, and can be performed under mild conditions, sometimes catalyzed by a small amount of acid like acetic acid or sulfuric acid in an alcoholic solvent. researchgate.netresearchgate.netmdpi.com The reaction proceeds via a proton-catalyzed nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. soeagra.com

Hydrazones are stable, often crystalline compounds that serve as crucial intermediates in organic synthesis. soeagra.commdpi.com They are not only precursors for N-alkylated hydrazines via reduction (as seen in the Wolff-Kishner reduction), but also for a wide array of heterocyclic compounds. mdpi.comorganic-chemistry.org The versatility of this reaction allows for the synthesis of a diverse range of hydrazone derivatives by varying the hydrazine and carbonyl starting materials. rsc.orgnih.gov

| Reactants | Product | Conditions | Significance | Reference(s) |

| Hydrazine/Substituted Hydrazine + Aldehyde/Ketone | Hydrazone | Often acid-catalyzed (e.g., acetic acid); various solvents (e.g., ethanol, methanol). | Forms stable, crystalline intermediates; versatile for creating diverse structures. | soeagra.comresearchgate.netresearchgate.netmdpi.com |

Transition-Metal-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions with Hydrazides

Transition-metal-catalyzed cross-coupling reactions have become indispensable for the formation of C-N bonds, offering a powerful route to N-aryl hydrazides. researchgate.net These methods provide an alternative to classical approaches and are often characterized by their high efficiency and broad functional group tolerance. organic-chemistry.orgresearchgate.net

Palladium- and copper-based catalytic systems are commonly employed for these transformations. researchgate.neteie.gr For example, the copper-catalyzed intermolecular N-arylation of hydrazides with aryl iodides in the presence of a base like cesium carbonate provides a convenient route to N-arylated hydrazides. researchgate.net The regioselectivity of the arylation can sometimes be controlled by the substitution pattern of the aryl halide. researchgate.net More recently, nickel(II)-bipyridine complexes have been shown to catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, expanding the scope of accessible arylhydrazines. organic-chemistry.org These reactions are significant as they allow for the direct linkage of an aryl group to a hydrazine nitrogen, a key structural motif in many biologically active molecules. acs.orgresearchgate.net

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Copper Catalyst / Cs2CO3 | Hydrazide + Aryl Iodide | N-Aryl Hydrazide | Convenient intermolecular N-arylation; regioselectivity can be influenced by substrate. | researchgate.net |

| Ni(II)-Bipyridine Complex | Hydrazide + (Hetero)aryl Chloride | Arylhydrazine | Photochemical reaction; wide substrate range; excellent functional group tolerance. | organic-chemistry.org |

| Palladium Catalysts | Hydrazide + Aryl Halide | N-Aryl Hydrazide | Buchwald-Hartwig type amination; powerful tool for C-N bond formation. | researchgate.neteie.gr |

Homogeneous Catalytic Hydrazinocarbonylation Reactions

Homogeneous catalytic hydrazinocarbonylation represents a specialized and efficient method for the synthesis of hydrazides from organic halides. mdpi.comacs.org This reaction involves the palladium-catalyzed carbonylation of an aryl or alkenyl halide in the presence of a hydrazine derivative, which acts as the nucleophile. mdpi.com This process allows for the direct incorporation of a carbonyl group and a hydrazine moiety in a single step.

This methodology has been successfully applied to complex molecules, such as the synthesis of N-substituted steroidal hydrazides from iodo-alkenyl steroid derivatives. nih.govresearchgate.net The reaction typically proceeds in the presence of a base and can utilize various substituted hydrazides as nucleophiles, leading to the formation of diacylhydrazines or other functionalized hydrazides. mdpi.comresearchgate.net The efficiency and high yields of these reactions make them valuable for the synthesis of compounds with potential biological activity. mdpi.com

| Substrate | Nucleophile | Catalyst | Product | Reference(s) |

| Iodo-alkenyl Steroids | Acetic or Benzoic Hydrazide | Palladium Complex | Steroidal Diacylhydrazines | mdpi.comresearchgate.net |

| Aryl/Alkenyl Halides | Hydrazine Derivatives | Palladium Complex | N-Substituted Hydrazides | mdpi.comacs.org |

Specific Synthetic Pathways for 1-(3-Phenoxypropyl)hydrazine and its Structural Analogues

The synthesis of hydrazines bearing a phenoxypropyl group, such as this compound, is of interest due to the presence of this structural motif in various biologically active compounds.

Synthesis of Hydrazines Incorporating Phenoxypropyl Moieties

The synthesis of hydrazines that feature a phenoxypropyl substituent can be achieved through several strategic approaches, often adapting the general methods described previously. A common strategy involves the reaction of a suitable phenoxypropyl precursor with a hydrazine source.

For example, a patent describes the preparation of 2-[3-phenyl-3-(phenoxy)propyl]hydrazines. epo.org A key intermediate, N-methyl-N-nitroso-3-[4-(trifluoromethyl)phenoxy]benzenepropanamine, is synthesized and subsequently reduced to the corresponding hydrazine. epo.org Another approach involves the reaction of N-[3-[3-(1-piperidinylmethyl) phenoxy]propyl]-hydrazine carboxamide with ethyl isothiocyanate to yield a thiosemicarbazide (B42300) derivative, indicating the availability of the phenoxypropyl hydrazine precursor. prepchem.com

Furthermore, the synthesis of N-(2-hydroxybenzoyl)-N'-(2-hydroxy-3-phenoxypropyl)hydrazine has been reported in the context of identifying HIV-1 integrase inhibitors. nih.gov While the exact synthetic details for this compound are not extensively detailed in the provided search results, its synthesis can be inferred from these related examples. A plausible route would involve the reaction of 3-phenoxypropyl bromide or a similar electrophile with a large excess of hydrazine hydrate (B1144303) or a protected hydrazine to achieve mono-alkylation. Alternatively, the reductive amination of 3-phenoxypropanal (B2668125) with hydrazine would also yield the target compound.

| Precursor/Intermediate | Synthetic Transformation | Resulting Moiety | Reference(s) |

| N-methyl-N-nitroso-3-[4-(trifluoromethyl)phenoxy]benzenepropanamine | Reduction | 2-[3-phenyl-3-(phenoxy)propyl]hydrazine | epo.org |

| N-[3-[3-(1-piperidinylmethyl) phenoxy]propyl]-hydrazine carboxamide | Reaction with ethyl isothiocyanate | Functionalized phenoxypropyl hydrazine | prepchem.com |

| 3-Phenoxypropyl halide | Nucleophilic substitution with hydrazine | This compound | Inferred |

| 3-Phenoxypropanal | Reductive amination with hydrazine | This compound | Inferred |

Precursor Chemistry and Formation of Phenoxypropyl Intermediates

The formation of the 3-phenoxypropyl group is a critical foundational step in the synthesis of the target hydrazine. This is typically achieved by creating an ether linkage between a phenol (B47542) and a three-carbon propyl chain, which is subsequently functionalized to allow for the introduction of the hydrazine group. The primary intermediates are 3-phenoxypropanol and its activated derivatives, such as 3-phenoxypropyl halides or sulfonates.

One common strategy begins with the nucleophilic substitution reaction between phenol and a suitable 3-carbon electrophile under basic conditions. For instance, 3-phenoxypropanol can be synthesized from phenol and a halopropanol. google.com This alcohol is often a precursor for more reactive intermediates.

To facilitate subsequent reactions, the hydroxyl group of 3-phenoxypropanol is converted into a better leaving group. A widely used method is the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form 3-phenoxypropyl p-toluenesulfonate. google.com

This activated sulfonate ester can then be converted into a phenoxypropyl halide. A patent describes the reaction of 3-phenoxypropyl p-toluenesulfonate with lithium bromide in acetone (B3395972) to produce 3-phenoxybromopropane with high purity and yield. google.com

An alternative, more direct route to phenoxypropyl halides involves the reaction of a phenoxide salt with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane. prepchem.comorgsyn.org To minimize the formation of the symmetrical diether byproduct (1,3-diphenoxypropane), a large excess of the dihalopropane is typically used. orgsyn.org The reaction of sodium phenoxide with trimethylene bromide (1,3-dibromopropane) in an alcohol solution is a well-established method for preparing γ-phenoxypropyl bromide. orgsyn.org

The final step towards the target compound involves the reaction of the activated phenoxypropyl intermediate, such as 3-phenoxypropyl bromide, with hydrazine (N₂H₄). wikipedia.org This nucleophilic substitution reaction, where the hydrazine displaces the halide or sulfonate leaving group, yields this compound.

Table 1: Synthesis of Phenoxypropyl Intermediates

| Product | Starting Materials | Reagents & Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| 3-Phenoxypropyl p-toluenesulfonate | 3-Phenoxypropanol, p-Toluenesulfonyl chloride | Dichloromethane, Triethylamine, DMAP, Reflux for 6h | 93.8% | - | google.com |

| 3-Phenoxy bromopropane | 3-Phenoxypropyl p-toluenesulfonate, Lithium bromide | Acetone, Reflux for 6h | 98.6% | 99.8% (HPLC) | google.com |

| γ-Phenoxypropyl bromide | Phenol, Trimethylene bromide | Sodium hydroxide, Water, Alcohol solution, Reflux | - | - | orgsyn.org |

| 3-(4-phenoxymethylpiperidino)-propyl chloride | 4-Phenoxymethylpiperidine, 1-Bromo-3-chloropropane | Triethylamine, Tetrahydrofuran, Reflux for 5h | 84% | - | prepchem.com |

Asymmetric Synthetic Routes for Phenoxypropyl Derivatives

While this compound itself is achiral, the development of asymmetric synthetic routes is crucial for preparing chiral derivatives that may have specific stereochemical requirements for biological activity. Research in this area often focuses on related structures containing the phenoxypropyl motif, providing a framework for potential asymmetric syntheses of chiral hydrazine derivatives.

Asymmetric synthesis of N-3 substituted phenoxypropyl piperidine (B6355638) derivatives has been achieved, demonstrating methodologies applicable to creating stereocenters in molecules containing the phenoxypropyl group. researchgate.net One of the key strategies for inducing chirality is through asymmetric hydrogenation. For instance, Noyori-type asymmetric hydrogenation has been successfully employed in the synthesis of chiral 3-(3-phenoxypropyl)piperidine (B1394668) derivatives. vulcanchem.com This method typically involves the use of a ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as BINAP, to achieve high enantioselectivity in the reduction of a prochiral substrate. acs.org

Other advanced catalytic methods can also be envisioned for creating chiral phenoxypropyl building blocks. Palladium-catalyzed oxidative desymmetrization of meso-substrates represents a powerful strategy for producing chiral cycloalkenones, which can serve as versatile precursors for a range of enantiomerically enriched compounds. rsc.org Similarly, the use of chiral nickel(II) complexes has proven effective in the asymmetric synthesis of non-natural and fluorinated amino acids, a strategy that could potentially be adapted for the alkylation of a nucleophile with a phenoxypropyl electrophile to generate a chiral center. beilstein-journals.org

These asymmetric strategies are generally applied to precursors before the introduction of the hydrazine group or to molecules where the phenoxypropyl group is attached to a different nitrogen-containing heterocycle. The resulting chiral intermediates can then be further elaborated to yield the desired chiral phenoxypropyl hydrazine derivatives.

Table 2: Asymmetric Methodologies for Phenoxypropyl-Related Derivatives

| Target Derivative Class | Key Method | Catalyst/Reagent Type | Application/Example | Source |

|---|---|---|---|---|

| Chiral Piperidines | Asymmetric Hydrogenation | Ruthenium-BINAP complexes | Enantioselective hydrogenation of enamides to form chiral piperidines and related alkaloids. acs.org | researchgate.netacs.org |

| Chiral Piperidines | Noyori-type Asymmetric Hydrogenation | Chiral Ruthenium Catalysts | Synthesis of chiral 3-(3-phenoxypropyl)piperidine derivatives. | vulcanchem.com |

| Chiral Cycloalkenones | Palladium-catalyzed Desymmetrization | Palladium Catalysts | Oxidative desymmetrization of meso-dibenzoates to yield γ-benzoyloxy cycloalkenones. | rsc.org |

| Chiral Amino Acids | Asymmetric Alkylation | Chiral Ni(II) Complexes | Synthesis of non-natural amino acids via alkylation of a glycine-derived Schiff base. | beilstein-journals.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Dibromopropane |

| 1,3-Diphenoxypropane |

| This compound |

| 1-Bromo-3-chloropropane |

| 3-(3-Phenoxypropyl)piperidine |

| 3-Phenoxybromopropane |

| 3-Phenoxypropanol |

| 3-Phenoxypropyl p-toluenesulfonate |

| 4-Dimethylaminopyridine (DMAP) |

| BINAP |

| Hydrazine |

| Lithium bromide |

| p-Toluenesulfonyl chloride |

| Phenol |

| Sodium hydroxide |

| Sodium phenoxide |

| Triethylamine |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group in 1-(3-Phenoxypropyl)hydrazine contains two nitrogen atoms, each with a lone pair of electrons, rendering the molecule nucleophilic. The terminal nitrogen (-NH2) is generally the more reactive site for nucleophilic attack due to reduced steric hindrance. Hydrazine and its derivatives are well-established nucleophiles in organic synthesis. researchgate.netnih.gov The reactivity stems from the ability of the nitrogen atoms to donate their lone pair of electrons to electrophilic centers.

The nucleophilicity of the internal nitrogen atom in a hydrazide is significantly reduced compared to other hydrazine derivatives. nih.gov While specific quantitative studies on the nucleophilicity of this compound are not widely documented, its reactivity can be inferred from the general behavior of monosubstituted hydrazines. The phenoxypropyl group is primarily electron-withdrawing through an inductive effect, which might slightly decrease the electron density on the nitrogen atoms, thereby moderating its nucleophilicity. However, this effect is generally considered minor, and the compound readily participates in reactions characteristic of hydrazines. The relative reactivity of hydrazines compared to amines is a subject of detailed study, with some research indicating that hydrazine has a reactivity similar to that of methylamine, considering it has two reactive centers. researchgate.net

Role as a Reducing Agent in Organic Transformations

Hydrazine and its derivatives are effective reducing agents in various organic transformations, a property attributed to the thermodynamic stability of the nitrogen gas (N₂) formed as a byproduct. organicchemistrydata.orgbohrium.comcommonorganicchemistry.com this compound can function as a reducing agent, most notably in reactions analogous to the Wolff-Kishner reduction, which converts aldehydes and ketones to their corresponding alkanes. libretexts.orglibretexts.orgpressbooks.pub

The reaction proceeds through the formation of a hydrazone intermediate, which, under basic conditions and heat, undergoes a series of steps involving deprotonation and protonation, ultimately leading to the expulsion of dinitrogen and the formation of a carbanion. libretexts.orgpressbooks.pub This carbanion is then protonated by the solvent to yield the final alkane product. The driving force for the reaction is the irreversible formation of the highly stable N≡N triple bond. libretexts.org

Table 1: Potential Applications of this compound as a Reducing Agent

| Carbonyl Substrate | Expected Alkane Product | Reaction Type |

| Acetophenone | Ethylbenzene | Wolff-Kishner Reduction |

| Cyclohexanone | Cyclohexane | Wolff-Kishner Reduction |

| Benzaldehyde | Toluene | Wolff-Kishner Reduction |

| 4-Phenyl-2-butanone | Butylbenzene | Wolff-Kishner Reduction |

Formation of Hydrazones and Other Condensation Products

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.org this compound readily reacts with aldehydes and ketones to yield the corresponding N-(3-phenoxypropyl)hydrazones. This reaction is a type of nucleophilic addition-elimination.

The mechanism involves the nucleophilic attack of the terminal amino group of this compound on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. wikipedia.orgnih.gov This reaction is often catalyzed by acid and is typically reversible under aqueous acidic conditions. nih.gov Hydrazones are stable compounds and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction and the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net

Table 2: Examples of Hydrazone Formation with this compound

| Carbonyl Reactant | Resulting Hydrazone Product Name |

| Acetone (B3395972) | Acetone N-(3-phenoxypropyl)hydrazone |

| Benzaldehyde | Benzaldehyde N-(3-phenoxypropyl)hydrazone |

| Cyclopentanone | Cyclopentanone N-(3-phenoxypropyl)hydrazone |

| 2-Butanone | 2-Butanone N-(3-phenoxypropyl)hydrazone |

Cyclization Reactions and Heterocyclic Compound Synthesis via Hydrazine

Substituted hydrazines like this compound are invaluable building blocks in heterocyclic chemistry. The two nitrogen atoms of the hydrazine moiety can be incorporated into a ring system, providing a straightforward route to a wide variety of nitrogen-containing heterocycles.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A primary and widely used method for their synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govmdpi.com

When this compound reacts with a 1,3-dicarbonyl compound, it acts as a bidentate nucleophile, attacking both carbonyl carbons to form a heterocyclic ring after dehydration. mdpi.com This reaction, often referred to as the Paal-Knorr synthesis for pyrazoles, is a direct and efficient method for creating substituted pyrazoles. The 3-phenoxypropyl group becomes a substituent on one of the nitrogen atoms of the resulting pyrazole (B372694) ring. The reaction with unsymmetrical 1,3-diketones can potentially yield two regioisomers. mdpi.com

Table 3: Synthesis of Pyrazole Derivatives from this compound

| 1,3-Dicarbonyl Precursor | Resulting Pyrazole Derivative |

| Acetylacetone (2,4-Pentanedione) | 1-(3-Phenoxypropyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | 1-(3-Phenoxypropyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl Acetoacetate | 3-Methyl-1-(3-phenoxypropyl)-1H-pyrazol-5(4H)-one |

| 1-Phenyl-1,3-butanedione | 3-Methyl-1-(3-phenoxypropyl)-5-phenyl-1H-pyrazole or 5-Methyl-1-(3-phenoxypropyl)-3-phenyl-1H-pyrazole |

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. The synthesis of these rings can be achieved through various routes involving hydrazine derivatives. One common method is the Pellizzari reaction, which involves the reaction of an amide and a hydrazide. scispace.com A more versatile approach often begins with the conversion of the hydrazine into a thiosemicarbazide (B42300).

For instance, this compound can react with an isothiocyanate to form a substituted thiosemicarbazide. This intermediate can then undergo base-catalyzed intramolecular cyclization with the elimination of a small molecule (like H₂S) to form a 1,2,4-triazole-3-thiol derivative. Alternatively, acylhydrazides can react with carbon disulfide and then hydrazine monohydrate to produce substituted 1,2,4-triazoles. mdpi.com These methods provide access to a wide range of functionalized 1,2,4-triazoles bearing the N-(3-phenoxypropyl) substituent.

Table 4: General Synthetic Route to 1,2,4-Triazoles

| Step | Reactants | Intermediate/Product |

| 1 | This compound + Phenyl isothiocyanate | 4-Phenyl-1-(3-phenoxypropyl)thiosemicarbazide |

| 2 | 4-Phenyl-1-(3-phenoxypropyl)thiosemicarbazide + Base (e.g., KOH) | 5-Phenyl-4-(3-phenoxypropyl)-4H-1,2,4-triazole-3-thiol |

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. A predominant synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

To utilize this compound for this purpose, it is first acylated to form an N-acyl-N'-(3-phenoxypropyl)hydrazine. This can be achieved by reacting it with an acid chloride or carboxylic acid. A second acylation step or reaction with a suitable dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or Burgess reagent can then induce cyclization to the 1,3,4-oxadiazole (B1194373) ring. openmedicinalchemistryjournal.com The reaction essentially involves an intramolecular condensation, eliminating a molecule of water to form the stable aromatic oxadiazole ring. mdpi.com

Table 5: Synthesis of 1,3,4-Oxadiazole Derivatives

| Step | Reactants | Intermediate/Product |

| 1 | This compound + Benzoyl chloride | N'-Benzoyl-N-(3-phenoxypropyl)hydrazine |

| 2 | N'-Benzoyl-N-(3-phenoxypropyl)hydrazine + POCl₃ (Dehydrating agent) | 2-Phenyl-5-(3-phenoxypropyl)-1,3,4-oxadiazole |

Advanced Structural Analysis and Spectroscopic Characterization

Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of a compound like 1-(3-phenoxypropyl)hydrazine, distinct signals would be expected for the protons of the phenoxy, propyl, and hydrazine (B178648) moieties. The aromatic protons of the phenoxy group would typically appear in the downfield region (δ 6.8-7.5 ppm). The propyl chain protons would exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) resonating further downfield than the other methylene groups due to the deshielding effect of the oxygen atom. The protons of the hydrazine group (-NH-NH₂) would present as exchangeable signals, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons would be observed in the δ 110-160 ppm range. The carbons of the propyl chain would appear in the aliphatic region, with the carbon bonded to the oxygen atom (-O-CH₂-) shifted downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hydrazone Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl (Me) | 2.54 (s), 2.64 (s) | 11.6, 15.5 |

| Aromatic (Ph) | 7.14 (t), 7.32 (t), 7.68 (d) | 124.3, 125.7, 128.8, 139.4 |

| Aromatic (Ar) | 7.91 (d), 8.44 (d) | 125.5, 126.7, 143.3, 148.3 |

| Triazolyl | - | 134.0, 140.8 |

| C=N | - | 145.4 |

| NH | 9.71 (s, exch.), 10.92 (s, exch.) | - |

| C=S | - | 177.0 |

| Data is for (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide and is illustrative. mdpi.com |

Vibrational Analysis through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would be anticipated.

The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the ether linkage would be prominent in the 1200-1250 cm⁻¹ range.

Table 2: Illustrative IR Absorption Bands for a Hydrazone Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (aromatic/aliphatic) | Stretching | 3089, 2934 |

| C=N | Stretching | 1585 |

| S=O | Stretching | 1325 & 1150 |

| Data is for 1-Methyl-4-((1-(5-nitrothiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] mdpi.comnih.govthiazine 2,2-dioxide and is illustrative. nih.gov |

Mass Spectrometric (MS) Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation pattern would likely involve cleavage of the bonds within the propyl chain and the hydrazine moiety. Common fragmentation pathways for such compounds include the loss of the phenoxy group, cleavage of the N-N bond, and fragmentation of the propyl chain. The resulting fragment ions provide valuable clues for confirming the molecular structure. The dissociation of energetically unstable molecular ions is a well-documented phenomenon that provides useful structural information. wikipedia.org

Solid-State Structure Determination by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination for this compound or a suitable derivative would provide detailed information on bond lengths, bond angles, and torsion angles.

In the solid state, hydrazine derivatives often exhibit intermolecular hydrogen bonding involving the N-H groups, which can significantly influence the crystal packing. For instance, in the crystal structure of (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide, molecules are linked via pairs of N—H⋯S hydrogen bonds, forming chains. nih.govresearchgate.net The conformation of the molecule, including the orientation of the phenoxy and hydrazine groups, would also be clearly elucidated.

Table 3: Representative Crystal Data for a Hydrazone Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₂₁N₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2139 (1) |

| b (Å) | 11.6117 (2) |

| c (Å) | 13.8820 (2) |

| V (ų) | 1324.03 (3) |

| Z | 4 |

| Data is for (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide and is illustrative. nih.govresearchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the regions of close contact between neighboring molecules, providing insights into the nature and relative importance of different types of interactions, such as hydrogen bonds and van der Waals forces.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency, particularly for medium-sized organic molecules. This method is used to determine the ground-state electronic structure of a molecule by calculating the electron density rather than the complex many-electron wavefunction. A common approach involves using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to perform geometric optimization. mdpi.com This process finds the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's behavior.

The total electron density, a fundamental output of DFT calculations, describes the probability of finding an electron at any given point in the space around the molecule. Analysis of this distribution reveals key features of chemical bonding. For instance, regions of high electron density typically signify the locations of covalent bonds and lone pairs of electrons. The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to precisely define atomic boundaries and characterize the nature of chemical bonds, such as identifying strong hydrogen bonds within a molecular structure.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It visualizes the electrostatic potential on the surface of the molecule, typically defined by a constant value of electron density. uni-muenchen.de The MEP is color-coded to indicate different potential values:

Red regions indicate negative electrostatic potential, which are areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

By identifying the electron-rich and electron-poor regions, the MEP map serves as a guide to how a molecule will interact with other charged or polar species. uni-muenchen.de

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. wuxiapptec.comajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. colab.ws Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net This gap is also fundamental in predicting the electronic absorption spectra of a molecule, as the energy of the lowest-lying electronic transition is related to the HOMO-LUMO gap. nih.gov

DFT calculations can determine the distribution of electronic charge within a molecule, assigning partial charges to each atom using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. colab.ws These atomic charges help to identify electrophilic and nucleophilic centers in the molecule.

Application of Quantum Chemical Calculations to Hydrazine (B178648) Derivatives

Quantum chemical calculations, particularly DFT, are widely applied to the study of various hydrazine derivatives to elucidate their structure-property relationships. mdpi.com These studies investigate how different substituents on the hydrazine core influence the molecule's geometry, electronic structure, and reactivity. dergipark.org.tr For example, calculations on benzylidene-hydrazine derivatives have shown that electron-withdrawing or electron-donating groups significantly alter the electronic properties, including the HOMO-LUMO gap and the molecular electrostatic potential. Such theoretical studies are instrumental in designing novel hydrazine derivatives with tailored properties for applications in organic electronics, corrosion inhibition, and as sensitizers in dye-sensitized solar cells. researchgate.net

In Silico Approaches for Molecular Behavior Prediction

Beyond quantum chemical calculations of single molecules, in silico approaches encompass a broader range of computational methods to predict molecular behavior. This includes molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time to study conformational changes and interactions with other molecules, such as solvents or biological targets. For hydrazine and its derivatives, molecular models have been developed to simulate fluid phase behavior and predict properties like vapor pressure and liquid density. While specific in silico studies for 1-(3-Phenoxypropyl)hydrazine are not available, these methods are powerful tools for predicting the macroscopic properties of chemical compounds from their molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Despite the utility of QSAR in medicinal chemistry, there are currently no published QSAR studies specifically involving this compound or its close derivatives. Such a study would require a dataset of structurally related compounds with measured biological activities to develop a predictive model.

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are prepared. This often involves adding hydrogen atoms, assigning charges, and defining the binding site.

Conformational Sampling: The algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

A search of the scientific literature indicates that no molecular docking simulations have been reported specifically for this compound. To perform such a study, a relevant biological target for this compound would first need to be identified.

Correlation Studies between Experimental and Theoretical Data

Correlation studies between experimentally determined data and theoretical calculations are essential for validating computational models and gaining a deeper understanding of a molecule's properties. mdpi.comnih.gov Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties, including optimized geometry, vibrational frequencies (IR spectra), and electronic properties (HOMO-LUMO energies).

By comparing these calculated values with experimental data obtained from techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy, researchers can assess the accuracy of the computational methods. A strong correlation between theoretical and experimental data lends confidence to the computational predictions for other properties that may be difficult or impossible to measure experimentally.

There are no published studies that report a correlation between experimental and theoretical data for this compound. Such research would contribute to a more complete understanding of the structural and electronic characteristics of this compound.

Derivatization Strategies and Analogous Compound Development for Chemical Applications

Strategic Modifications at the Hydrazine (B178648) Nitrogen Atoms

The hydrazine group (-NH-NH2) is a highly reactive functional group with two nitrogen atoms that can serve as nucleophiles. This reactivity allows for a variety of modifications, including the formation of hydrazones, acylation, and alkylation.

Hydrazone Formation: The terminal nitrogen (Nβ) of the hydrazine is highly nucleophilic and readily reacts with aldehydes and ketones in condensation reactions to form hydrazones. organic-chemistry.orgresearchgate.netrsyn.orgorgsyn.org This is one of the most common derivatization strategies for hydrazines. The reaction is typically catalyzed by a small amount of acid and results in the formation of a stable carbon-nitrogen double bond (C=N). This strategy allows for the introduction of a wide array of substituents, depending on the structure of the carbonyl compound used. nih.gov

| Carbonyl Reactant | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | (E)-1-(3-Phenoxypropyl)-2-benzylidenehydrazine |

| Acetone (B3395972) | 1-(3-Phenoxypropyl)-2-isopropylidenehydrazine |

| 4-Chlorobenzaldehyde | (E)-2-(4-Chlorobenzylidene)-1-(3-phenoxypropyl)hydrazine |

| Cyclohexanone | 2-Cyclohexylidene-1-(3-phenoxypropyl)hydrazine |

Acylation: Hydrazines can be acylated using reagents like acid chlorides or anhydrides to form hydrazides. wustl.edu The acylation can occur at one or both nitrogen atoms. Controlled reaction conditions can favor mono-acylation, typically at the more reactive terminal nitrogen. These N-acyl derivatives are important intermediates in organic synthesis. organic-chemistry.org

Alkylation: The nitrogen atoms of hydrazine can also undergo alkylation with alkyl halides. nih.gov Achieving selectivity can be challenging as mono-, di-, tri-, and even tetra-alkylation can occur. However, methodologies utilizing nitrogen dianion intermediates or specific protecting group strategies have been developed for the selective alkylation of hydrazine derivatives, allowing for precise control over the substitution pattern. d-nb.infoorganic-chemistry.org This allows for the synthesis of symmetrically or asymmetrically substituted hydrazines.

Functionalization of the Phenoxypropyl Side Chain

The phenoxypropyl side chain presents two main regions for functionalization: the aromatic phenyl ring and the aliphatic propyl linker.

Phenyl Ring Substitution: The phenyl ring is amenable to electrophilic aromatic substitution. The phenoxy group (-O-propyl) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. wikipedia.org This directs incoming electrophiles to the positions ortho (2- and 6-) and para (4-) to the ether linkage. Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using Br2 with a Lewis acid catalyst (e.g., FeBr3) or Cl2 with AlCl3 to introduce halogen atoms.

Friedel-Crafts Alkylation/Acylation: Reacting with alkyl/acyl halides in the presence of a Lewis acid to attach alkyl or acyl groups.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

The introduction of these functional groups provides handles for further synthetic transformations, significantly expanding the library of accessible derivatives. nih.govnih.gov

| Reaction | Major Product(s) |

|---|---|

| Nitration | 1-(3-(4-Nitrophenoxy)propyl)hydrazine and 1-(3-(2-Nitrophenoxy)propyl)hydrazine |

| Bromination | 1-(3-(4-Bromophenoxy)propyl)hydrazine and 1-(3-(2-Bromophenoxy)propyl)hydrazine |

| Friedel-Crafts Acylation (with Acetyl Chloride) | 1-(3-(4-Acetylphenoxy)propyl)hydrazine and 1-(3-(2-Acetylphenoxy)propyl)hydrazine |

Propyl Chain Modification: Direct functionalization of the saturated propyl chain is chemically more challenging than modifying the aromatic ring. However, radical-based reactions could potentially be employed to introduce functionality, for instance, through radical halogenation. rsc.org

Integration into Diverse Heterocyclic Ring Systems

The hydrazine moiety is a key building block in the synthesis of numerous nitrogen-containing heterocyclic compounds. nih.gov By acting as a dinucleophilic species, this compound can react with various bifunctional electrophiles to form stable ring systems.

Pyrazoles: One of the most classic applications of hydrazines is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester). chemtube3d.comyoutube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govpdeaamcollege.edu.innih.gov The 1-(3-phenoxypropyl) group would be attached to one of the nitrogen atoms of the resulting pyrazole ring.

Triazoles: Hydrazines and their derivatives are also precursors for the synthesis of triazoles. For instance, 1,2,4-triazoles can be synthesized through various routes, such as the reaction of hydrazides with isothiocyanates followed by cyclization, or from amidrazones. nih.gov Other methods involve the cyclization of N-acylhydrazidates or the reaction of hydrazines with specific reagents that provide the remaining carbon and nitrogen atoms needed to form the triazole ring. nih.govfrontiersin.orgfrontiersin.orgbeilstein-journals.org

Other Heterocycles: Depending on the reaction partner, other heterocyclic systems can be accessed. For example, reaction with 1,4-dicarbonyl compounds can lead to the formation of pyridazine (B1198779) derivatives. Similarly, reactions with other appropriate synthons can yield pyrimidines or oxadiazoles, making this compound a versatile starting material for generating diverse heterocyclic scaffolds. researchgate.net

| Reactant Type | Resulting Heterocycle | Example Reactant |

|---|---|---|

| 1,3-Dicarbonyl | Pyrazole | Acetylacetone |

| 1,4-Dicarbonyl | Pyridazine | 2,5-Hexanedione |

| Acyl Isothiocyanate | 1,2,4-Triazole derivative | Benzoyl isothiocyanate |

| Carbon Disulfide/KOH | 1,3,4-Oxadiazole (B1194373) derivative | Carbon Disulfide |

Synthesis of Polyfunctionalized Hydrazine Derivatives

The synthesis of polyfunctionalized derivatives involves combining the strategies outlined in the previous sections. By applying multiple derivatization reactions in a sequential manner, molecules with several distinct functional groups can be constructed. For instance, one could first perform an electrophilic substitution on the phenyl ring, such as nitration, and then use the hydrazine moiety to form a hydrazone with a substituted aldehyde. This would result in a molecule containing a nitro group, a phenoxypropyl linker, and a complex hydrazone moiety. Another approach would be to first synthesize a heterocyclic derivative, such as a pyrazole, and then perform functionalization on either the newly formed pyrazole ring or the existing phenoxy ring. These multi-step synthetic sequences allow for the creation of complex and highly tailored molecules for various chemical applications.

Applications in Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates and Building Blocks

Hydrazine (B178648) derivatives, including 1-(3-phenoxypropyl)hydrazine, are fundamental building blocks in organic synthesis. bldpharm.comenamine.net They serve as precursors for the creation of a wide array of more complex molecules. The reactivity of the hydrazine group allows for the formation of various heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science.

The phenoxypropyl group in this compound offers a lipophilic segment that can be modified to tune the physical and chemical properties of the resulting molecules. This adaptability makes it a valuable intermediate in the synthesis of compounds with specific desired characteristics. For instance, hydrazine derivatives are key components in the synthesis of pyrazoles and other nitrogen-containing heterocycles. researchgate.net The general synthetic utility of hydrazines is well-established, with applications ranging from the preparation of pharmaceuticals to the development of novel organic materials. organic-chemistry.orgslideshare.net

Table 1: Selected Applications of Hydrazine Derivatives as Synthetic Intermediates

| Application Area | Example of Synthesized Compound Class | Reference |

|---|---|---|

| Medicinal Chemistry | Pyrazolines, Triazoles | researchgate.net |

| Agrochemicals | Insecticides | nih.gov |

Utilization in Catalytic Processes and as Reaction Mediums

Hydrazine and its derivatives can participate in various catalytic processes, often acting as reducing agents. researchgate.net In transfer hydrogenation reactions, for example, hydrazine hydrate (B1144303) is a common hydrogen donor for the reduction of functional groups like nitro compounds, alkenes, and alkynes. researchgate.netscirp.org While specific catalytic applications of this compound are not extensively documented in publicly available research, the general reactivity of the hydrazine functional group suggests its potential in similar catalytic systems.

Hydrazine-based compounds have also been explored for their ability to facilitate chemical transformations. For instance, hydrazine can act as a reagent in the one-step synthesis of metal nanoparticle-functionalized membranes, where it serves a dual role as an activation reagent and a reductant. researchgate.net This highlights the potential for hydrazine derivatives to be employed in innovative catalytic and reaction systems.

Exploration in Advanced Materials Development

The development of advanced materials with tailored properties is a significant area of modern chemical research. Hydrazine derivatives are utilized in the synthesis of various polymers and materials with unique characteristics. rsc.org For example, poly(diacylhydrazines) are a class of polymers that exhibit high thermal and chemical stability and can be designed for on-demand degradation. mdpi.com

The incorporation of the this compound moiety into polymer backbones could impart specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Research into hydrazine-based materials includes the development of dyes for solar cells and functional polymers. nanochemres.orgnih.gov The synthesis of sequence-defined polymers, a frontier in polymer chemistry, can also utilize iterative strategies involving building blocks that could be derived from hydrazine compounds. researchgate.net

Table 2: Examples of Hydrazine-Based Advanced Materials

| Material Type | Potential Application | Reference |

|---|---|---|

| Poly(diacylhydrazines) | On-demand degradable polymers | mdpi.com |

| Pyrrone Polymers | High-performance polymers for electronics | nih.gov |

Applications as Analytical Reagents in Chemical Systems

Hydrazine and its derivatives are valuable reagents in analytical chemistry, particularly for the derivatization of carbonyl compounds (aldehydes and ketones). researchgate.net The reaction between a hydrazine and a carbonyl group forms a stable hydrazone, which can be more easily detected and quantified by techniques like liquid chromatography-UV detection. researchgate.net This is especially useful for analyzing compounds that lack a strong chromophore.

While specific applications of this compound as an analytical reagent are not widely reported, its hydrazine functionality makes it a candidate for such roles. The phenoxypropyl group could be leveraged to enhance the solubility of the resulting hydrazone in specific solvents or to introduce a detectable tag. The derivatization process can significantly improve the sensitivity and selectivity of analytical methods for various compounds in complex matrices. researchgate.netcdc.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.